Atrial natriuretic factor (1-28) (human, porcine)
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Description
Atrial Natriuretic Factor (ANF) is synthesized as a precursor, atrial pronatriodilatin, encoded by a DNA sequence that exhibits a high degree of homology between rats and humans, underscoring its evolutionary conservation across species. This precursor is a larger protein from which the active ANF peptide is derived, located in the COOH-terminal portion of the protein (Zivin et al., 1984).
Synthesis Analysis
ANF is initially synthesized as a preprohormone that undergoes post-translational modifications to produce the active hormone. The gene encoding the ANF precursor is interrupted by two introns, with the ANF peptides located at the C-terminus of the polypeptide. This genetic structure facilitates the synthesis of various ANF peptides derived from a common precursor, highlighting the molecule's complex biosynthesis mechanism (Greenberg et al., 1984).
Molecular Structure Analysis
The molecular structure of ANF includes a sequence of amino acids that forms a ring structure between two cysteine residues, which is critical for its biological activity. This structure does not show significant homology with any known protein, indicating its unique functional role in the cardiovascular system (Seidah et al., 1984).
Chemical Reactions and Properties
ANF interacts with membrane-bound guanylyl cyclase receptors, leading to increased intracellular cGMP levels. This interaction triggers a cascade of cellular reactions resulting in natriuresis, diuresis, and vasodilation, which are key physiological responses of ANF (Maack et al., 1985).
Physical Properties Analysis
ANF's physical properties include its solubility in water and biological fluids, stability under physiological conditions, and a relatively short half-life in circulation. These properties are crucial for its rapid onset of action and the transient nature of its physiological effects (Gutkowska et al., 1987).
Scientific Research Applications
Natriuretic Peptides and Cardiovascular Function
Research has shown that atrial natriuretic peptide (ANP), a member of the natriuretic peptide family which includes atrial natriuretic factor (1-28), plays a significant role in cardiovascular homeostasis. ANP, synthesized in cardiac atria, functions in both endocrine and paracrine manners to regulate blood pressure and cardiac hypertrophy (Margulies & Burnett, 2006). Another study highlights the diverse physiological effects of natriuretic peptides, such as regulating blood volume, blood pressure, and even long bone growth (Potter, Abbey-Hosch & Dickey, 2006).
Molecular Mechanisms and Gene Expression
The molecular mechanisms and gene expression of natriuretic peptides, including atrial natriuretic factor, have been extensively studied. These peptides are known to act through specific receptors, leading to various physiological responses. Their gene expression is regulated by several factors, including mechanical load and cardiovascular disorders (Tokola et al., 2001). A comprehensive review by Potter et al. (2009) discusses the history, structure, function, and clinical applications of natriuretic peptides and their receptors (Potter, Yoder, Flora, Antos & Dickey, 2009).
Therapeutic Applications and Biomarker Potential
Atrial natriuretic factor and related peptides have therapeutic applications, particularly in heart failure syndromes. They serve as important compensatory mechanisms against neurohumoral activation in heart failure, providing a rationale for their use in managing acutely decompensated heart failure (Lee & Burnett, 2007). Another aspect of their importance is as biomarkers for various cardiovascular conditions, including ventricular function and stress (Nishikimi, 2012).
Biochemistry and Clinical Use
The biochemistry and clinical use of natriuretic peptides, including atrial natriuretic factor, have been a focus of research for over 30 years. Their regulation, secretion, and receptor interactions have important implications for understanding and treating cardiovascular diseases (Richards, 2007).
properties
IUPAC Name |
4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRXKGJRJKCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N45O39S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583193 |
Source
|
Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3082.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrial natriuretic factor (1-28) (human, porcine) | |
CAS RN |
91917-63-4 |
Source
|
Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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